(2R)-2-(1-Methylcyclopentyl)propan-1-amine
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Overview
Description
(2R)-2-(1-Methylcyclopentyl)propan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a cyclopentyl ring with a methyl group and a propan-1-amine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1-Methylcyclopentyl)propan-1-amine can be achieved through several methods. One common approach involves the alkylation of a cyclopentyl derivative with a suitable amine precursor. The reaction conditions typically include the use of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1-Methylcyclopentyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in studies of enzyme activity or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (2R)-2-(1-Methylcyclopentyl)propan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(1-Methylcyclohexyl)propan-1-amine: Similar structure but with a cyclohexyl ring.
(2R)-2-(1-Methylcyclopropyl)propan-1-amine: Similar structure but with a cyclopropyl ring.
Uniqueness
(2R)-2-(1-Methylcyclopentyl)propan-1-amine is unique due to its specific ring structure and stereochemistry. These features can influence its chemical reactivity and biological activity, making it distinct from other related compounds.
Properties
IUPAC Name |
(2R)-2-(1-methylcyclopentyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(7-10)9(2)5-3-4-6-9/h8H,3-7,10H2,1-2H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVIVFYIGJCQPC-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CCCC1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1(CCCC1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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